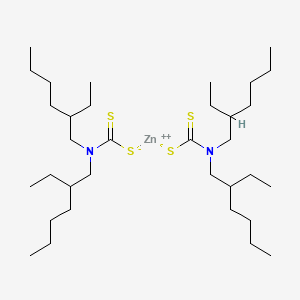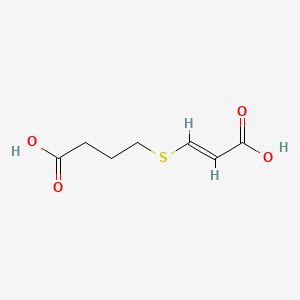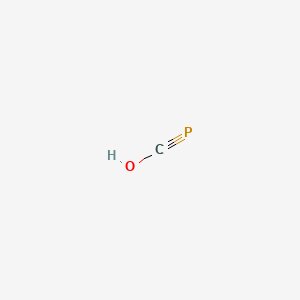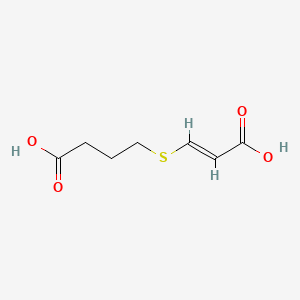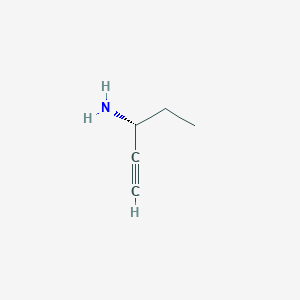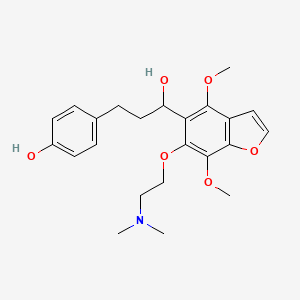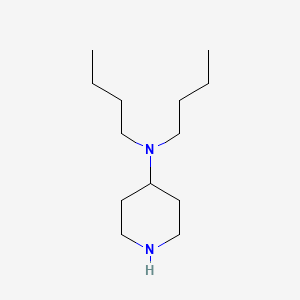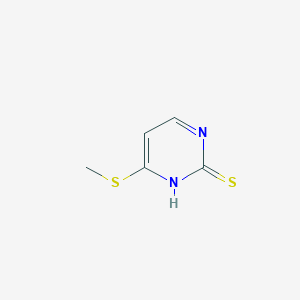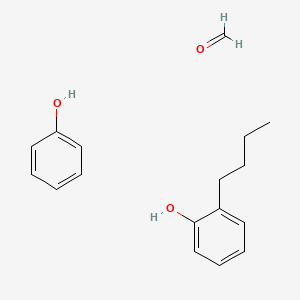
2-Butylphenol;formaldehyde;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with butylphenol and phenol, is a type of phenol-formaldehyde resin. These resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. They are widely used in various industrial applications due to their excellent adhesive properties, high mechanical strength, and resistance to heat and chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, polymer with butylphenol and phenol, involves the condensation reaction between phenol, butylphenol, and formaldehyde. This reaction can be catalyzed by either acids or bases. The process typically involves the following steps :
Mixing: Phenol, butylphenol, and formaldehyde are mixed in a reactor.
Catalysis: An acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added to catalyze the reaction.
Heating: The mixture is heated to a temperature between 70-100°C to facilitate the condensation reaction.
Polymerization: The reaction mixture is maintained at the desired temperature until the polymerization is complete.
Cooling and Recovery: The resulting polymer is cooled and recovered by filtration or precipitation.
Industrial Production Methods
In industrial settings, the production of phenol-formaldehyde resins involves large-scale reactors and continuous processing techniques. The process is optimized for high yield and purity, and involves strict control of reaction conditions such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with butylphenol and phenol, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Cross-linking: The polymer can form cross-linked structures through reactions with additional formaldehyde or other cross-linking agents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Cross-linking: Additional formaldehyde or other aldehydes can be used as cross-linking agents
Major Products
Oxidation: Various oxidized derivatives of the polymer.
Substitution: Halogenated or nitrated derivatives of the polymer.
Cross-linking: Highly cross-linked, thermosetting polymer structures
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with butylphenol and phenol, has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of biological specimens for microscopy.
Medicine: Utilized in the production of medical adhesives and coatings.
Industry: Widely used in the manufacture of adhesives, coatings, and molding compounds .
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with butylphenol and phenol, involves the formation of strong covalent bonds between the phenolic units and formaldehyde. This results in a highly cross-linked, thermosetting polymer network. The molecular targets include the hydroxyl groups of phenol and butylphenol, which react with formaldehyde to form methylene and ether linkages .
Comparación Con Compuestos Similares
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde.
Para-tertiary butylphenol formaldehyde resin: A polymer formed by the reaction of para-tertiary butylphenol with formaldehyde
Uniqueness
Formaldehyde, polymer with butylphenol and phenol, is unique due to the presence of butylphenol, which imparts specific properties such as increased flexibility and improved adhesive strength compared to other phenol-formaldehyde resins .
Propiedades
Número CAS |
51732-68-4 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
2-butylphenol;formaldehyde;phenol |
InChI |
InChI=1S/C10H14O.C6H6O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;7-6-4-2-1-3-5-6;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1-5,7H;1H2 |
Clave InChI |
ACVXCZQYLBDZHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Números CAS relacionados |
51732-68-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


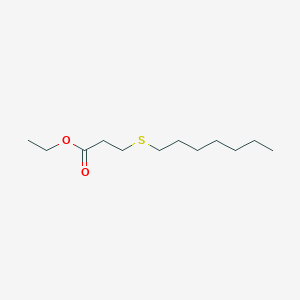
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
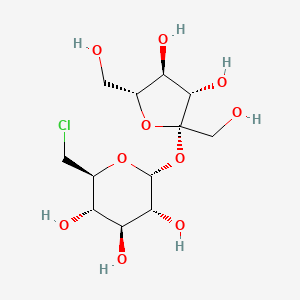
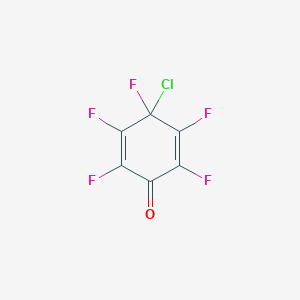
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
